1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-5-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-5-(methylthio)phenyl)propan-2-one
- 1-(2-Ethoxy-5-(ethylthio)phenyl)propan-2-one
- 1-(2-Ethoxy-5-(methylthio)phenyl)butan-2-one
Uniqueness
1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12-6-5-11(15-3)8-10(12)7-9(2)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
YFFLZLKBPFTWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC)CC(=O)C |
Origin of Product |
United States |
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